Product packaging for Lunatin(Cat. No.:)

Lunatin

Cat. No.: B1196291
M. Wt: 286.24 g/mol
InChI Key: DGZZHABEBFUFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lunatin is a naturally occurring derivative of anthraquinone, specifically identified as 3-methoxy-1,6,8-trihydroxyanthraquinone . It is sourced from the bark of the Senna reticulata tree through alcohol extraction and is also produced by the fungus Curvularia lunata found in marine sponges . This compound has been identified as a substance with antibacterial properties, making it a compound of interest in antimicrobial research . Its molecular formula is C15H10O6 with a molecular weight of approximately 286.24 g/mol . Researchers can utilize this high-purity compound for various in vitro investigations, including studies on its mechanism of action against bacterial strains and its potential as a lead compound for novel anti-infective agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B1196291 Lunatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c1-21-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16)3-10(12)17/h2-5,16-18H,1H3

InChI Key

DGZZHABEBFUFSC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Synonyms

1,3,8-trihydroxy-6-methoxyanthraquinone
lunatin

Origin of Product

United States

Sources, Isolation, and Structural Elucidation of Lunatin Compounds

Natural Occurrence and Biological Sources

Lunatin, in its different forms, is found in various organisms, highlighting its presence across different biological kingdoms.

Fungal Origin of Anthraquinone (B42736) this compound (e.g., Curvularia lunata symbiosis with marine sponges)

An anthraquinone known as this compound has been isolated from the fungus Curvularia lunata. This fungus has been found in association with marine sponges, such as Niphates olemda, collected in locations like the Bali Bata National Park in Indonesia. nih.govresearchgate.netnih.gov The isolation of this compound (specifically identified as 1,3,8-trihydroxy-6-methoxyanthraquinone) from Curvularia lunata highlights the potential of marine-derived fungi as sources of novel secondary metabolites. nih.govacs.orgresearchgate.net Curvularia species are known to produce various secondary metabolites, including polyketides and quinones. researchgate.net The co-occurrence of this compound and the bisanthraquinone cytoskyrin A in Curvularia lunata suggests that this compound might serve as a precursor in the biosynthesis of cytoskyrin A. researchgate.net

Other marine-derived fungal genera, including Aspergillus, Penicillium, Eurotium, Fusarium, and Alternaria, are also reported to produce anthraquinone compounds. nih.govmdpi.comencyclopedia.pub

Plant Origin of Lectin this compound (e.g., Phaseolus lunatus seeds)

A distinct compound also referred to as this compound is a lectin found in the seeds of the Lima bean, Phaseolus lunatus L. researchgate.netfanres.orgcolab.ws Lectins are proteins that bind specifically and reversibly to carbohydrates. nih.gov Phaseolus lunatus seeds are a known source of such proteins. nih.govresearchgate.net This plant-derived this compound is characterized as an antinutrient with various properties, including antioxidant, antifungal, and antiproliferative activities. researchgate.netfanres.org

Identification of Microorganisms Producing this compound-related Metabolites

Beyond Curvularia lunata, other microorganisms have been identified as producers of this compound-related metabolites or other anthraquinones. Marine-derived fungi, in general, are prolific producers of secondary metabolites, including anthraquinones. nih.govmdpi.comencyclopedia.pubmdpi.comacademicjournals.org Genera such as Aspergillus, Penicillium, Eurotium, Alternaria, and Fusarium are commonly found in marine ecosystems and are known to produce anthraquinones. nih.govmdpi.comencyclopedia.pub Some studies have also isolated anthraquinone derivatives from marine fungi from specific locations like the South China Sea. sioc-journal.cn The production of secondary metabolites in fungi can be influenced by various factors, including their lifestyle (e.g., endophytic) and environmental conditions. researchgate.netresearchgate.net

Advanced Isolation and Purification Methodologies

The isolation and purification of natural compounds like anthraquinones and lectins from complex biological matrices require advanced techniques to obtain pure substances for structural elucidation and further study. hilarispublisher.com

Chromatographic Separation Techniques for Natural Products

Chromatography is a fundamental technique for separating complex mixtures of natural products based on differences in their physical and chemical properties, such as polarity, size, and adsorption characteristics. hilarispublisher.comcolumn-chromatography.combestchrom.com Various chromatographic methods are employed for the isolation and purification of fungal anthraquinones and other natural products. hilarispublisher.comcolumn-chromatography.combestchrom.comrsc.orgoup.com

Common chromatographic techniques include:

Column Chromatography: A preparative technique where the sample is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent gradient. hilarispublisher.com

Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative analysis and preliminary separation. hilarispublisher.commdpi.com

High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and determination of anthraquinones, often employing C18 columns and mobile phases with acid additives. oup.com

Centrifugal Partition Chromatography (CPC): A technique particularly suitable for separating fungal anthraquinones, achieving good fractionation using specific biphasic solvent systems. researchgate.netnih.govresearchgate.net

These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. hilarispublisher.combestchrom.com The choice of stationary and mobile phases is optimized based on the target compounds. column-chromatography.com

Protein Extraction and Purification Protocols for Lectins

The isolation and purification of lectins, being proteins, involve methods tailored to their proteinaceous nature and carbohydrate-binding properties. mdpi.combibliomed.org

Typical steps in lectin purification include:

Extraction: Lectins are often extracted from plant sources, such as seeds, using buffer solutions, sometimes with the addition of salts. bibliomed.orgtandfonline.comekb.egmdpi.com

Precipitation: Techniques like ammonium (B1175870) sulfate (B86663) precipitation are commonly used to selectively precipitate proteins, including lectins, from crude extracts. ekb.egnih.govrevistabionatura.comresearchgate.net

Chromatographic Separation: Various chromatographic methods are employed for further purification:

Affinity Chromatography: This is a highly effective technique for lectins, exploiting their specific binding affinity to carbohydrates or glycoproteins immobilized on a stationary phase. mdpi.commdpi.com

Ion Exchange Chromatography: Separates proteins based on their charge properties. mdpi.combibliomed.orgekb.egnih.govresearchgate.netnih.gov

Size Exclusion Chromatography (Gel Filtration): Separates proteins based on their molecular size. nih.govekb.egmdpi.comnih.govrevistabionatura.comresearchgate.netnih.gov

Combining multiple chromatographic techniques is often necessary to achieve high purity of the isolated lectin. rsc.orgnih.gov For instance, a purification scheme for Phaseolus lunatus lectin (this compound) has involved ammonium sulfate precipitation followed by various chromatographic steps. nih.gov The molecular weight of the isolated lectin can be determined using techniques like SDS-PAGE. researchgate.netbibliomed.orgrevistabionatura.comresearchgate.net

Comprehensive Structural Characterization Techniques

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS/MS), Fourier-transform Infrared Spectroscopy (FTIR))

Spectroscopic techniques are fundamental in determining the structures of both small molecules like anthraquinones and larger biomolecules like peptides and proteins. lehigh.eduuniversalclass.comd-nb.infouoa.gr

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. lehigh.eduuniversalclass.comthermofisher.com Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques are routinely used for structure elucidation. nih.govacs.orgd-nb.infocwu.edu For anthraquinones, ¹³C NMR spectra typically show characteristic signals for sp²-hybridized carbons in the aromatic rings and the two carbonyl carbons, which appear in the δC 180-190 ppm range. ikm.org.my The presence of sp³ signals can indicate substituent groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups. ikm.org.my

Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight and elemental composition of a compound and for obtaining fragmentation patterns that help piece together the structure. lehigh.eduuniversalclass.comnih.govjmaterenvironsci.com For peptides and proteins, MS/MS is a key technique for de novo sequencing, where the protein or peptide is fragmented, and the masses of the fragment ions are used to deduce the amino acid sequence. dntb.gov.uafrontiersin.org

Structural Confirmation for Anthraquinone Frameworks

The anthraquinone framework is characterized by a 9,10-anthracenedione core structure, consisting of three fused benzene (B151609) rings with two ketone groups on the central ring. nih.govresearchgate.net Structural confirmation of anthraquinone derivatives like this compound (anthraquinone) involves verifying this core structure and determining the position and nature of substituent groups. nih.gov Spectroscopic data, particularly from NMR, IR, and UV-Vis spectroscopy, are essential for this. ikm.org.myasianpubs.org UV-Vis spectroscopy is sensitive to the conjugated system of double bonds in the anthraquinone core, showing characteristic absorption bands. asianpubs.orgnih.gov The position and type of substituents influence the spectroscopic properties, including shifts in absorption and emission bands in UV-Vis and the chemical shifts in NMR spectra. ikm.org.myasianpubs.org For instance, electron-donating substituents can cause red-shifts in absorption bands. ikm.org.my The presence of hydroxyl groups capable of hydrogen bonding can also affect the spectroscopic characteristics. ikm.org.my Comparison of spectroscopic data with known anthraquinones and analysis of fragmentation patterns in mass spectrometry help confirm the proposed structure. asianpubs.org

Primary Sequence Determination for Peptides and Lectins

For protein compounds like this compound (lectin), determining the primary structure, which is the linear sequence of amino acids, is a critical step in structural characterization. This is fundamentally different from characterizing small molecules like anthraquinones.

Methods for primary sequence determination of peptides and lectins include N-terminal amino acid sequencing, which identifies the sequence of amino acids starting from the N-terminus of the protein. nih.gov For this compound (lectin) from Phaseolus lunatus, the N-terminal amino acid sequence was determined as DAVIYRGPGDLHTGS. nih.gov

Modern approaches also involve deducing the complete amino acid sequence from the nucleotide sequence of the corresponding cDNA clone. nih.gov This molecular biology technique allows for the determination of the full protein sequence, including signal peptides and mature protein regions. nih.gov Comparison of the deduced sequence with known protein sequences can reveal regions of homology and provide insights into potential functions and evolutionary relationships. nih.gov LC-MS/MS is also a powerful tool for sequencing peptides obtained from the enzymatic digestion of a protein, providing extensive sequence coverage. dntb.gov.uafrontiersin.org

Table 1: Summary of this compound Compounds and Sources

Compound NameChemical ClassRepresentative Biological SourcesPubChem CID
This compoundAnthraquinoneCurvularia lunata (fungus), Cladosporium herbarum (fungus), Senna reticulata (plant)636723
This compound (or Lunasine)Lectin (Protein)Phaseolus lunatus (lima bean) seeds20054959

Table 2: Key Spectroscopic Techniques for Structural Characterization

TechniqueInformation ProvidedRelevance to this compound (Anthraquinone)Relevance to this compound (Lectin/Peptide)
Nuclear Magnetic Resonance (NMR)Atomic connectivity, functional groups, 3D structureConfirmation of anthraquinone core and substituent positionsInformation on amino acid residues and protein folding
Mass Spectrometry (MS/MS)Molecular weight, elemental composition, fragmentation patternConfirmation of molecular formula, structural fragmentsMolecular weight, peptide sequencing (MS/MS)
Fourier-transform Infrared (FTIR)Identification of functional groupsConfirmation of hydroxyl, carbonyl, and methoxy groupsIdentification of peptide bonds and other functional groups

Biosynthetic Pathways and Chemical Synthesis of Lunatin Analogues

Mechanistic Insights into Natural Biosynthesis

The natural production of Lunatin involves distinct biochemical routes in fungi and plants.

Anthraquinone (B42736) this compound, identified as 1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione, is commonly produced by fungi, including species like Curvularia lunata and also found in plants such as Senna reticulata. caymanchem.com In fungi, the biosynthesis of anthraquinones, including this compound, predominantly proceeds via the acetate-malonate pathway, a type of polyketide pathway. sigmaaldrich.comcfbx.jpnih.govscbt.comcapes.gov.brresearchgate.net This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA extender units, catalyzed by polyketide synthases (PKSs). sigmaaldrich.comnih.govcapes.gov.br Specifically, non-reducing polyketide synthases (NR-PKSs) are central to the formation of the polyketide chain that serves as the precursor for the anthraquinone scaffold. sigmaaldrich.comcfbx.jpnih.govmolinstincts.com

Research suggests that anthraquinone this compound may serve as a precursor in the biosynthesis of more complex dimeric bisanthraquinones, such as Cytoskyrin A. mdpi.com Cytoskyrin A is a modified bisanthraquinone also isolated from Curvularia lunata. mdpi.com The proposed biogenetic route likely involves the reduction of this compound, mediated by enzymes like anthrol reductases, followed by a dimerization process to form the bisanthraquinone structure. mdpi.comnih.gov

The biosynthesis of fungal anthraquinones from the initial polyketide chain involves a series of enzymatic transformations. Non-reducing polyketide synthases (NR-PKSs) are the key enzymes responsible for assembling the carbon backbone. sigmaaldrich.comcfbx.jpnih.govmolinstincts.com Following the formation of the polyketide intermediate, cyclization reactions occur, often guided by the product template (PT) domain of the PKS, leading to the formation of the tricyclic anthraquinone ring system. sigmaaldrich.comnih.gov Further modifications, including hydroxylations, methylations (such as the methoxy (B1213986) group in this compound), oxidations, and reductions, are carried out by tailoring enzymes. molinstincts.commdpi.com For instance, anthrol reductases are known to catalyze the reduction of anthraquinones to their corresponding anthrols, which are important intermediates in the biosynthesis of some anthraquinone derivatives and dimers. mdpi.com

Interactive Table 1: Key Enzymes and Steps in Fungal Anthraquinone Biosynthesis (Illustrative)

StepEnzyme TypeFunction
Chain ElongationNon-reducing PKS (NR-PKS)Catalyzes condensation of acetyl-CoA and malonyl-CoA
CyclizationPKS (PT domain)Facilitates ring formation of the polyketide
ReductionAnthrol ReductaseReduces anthraquinones to anthrols
Further ModificationsTailoring EnzymesHydroxylation, methylation, oxidation, etc.

Lectin this compound, isolated from the seeds of Phaseolus lunatus (lima bean), is a protein. As a protein, its biosynthesis follows the central dogma of molecular biology in plants. This involves the transcription of the gene encoding the lectin into messenger RNA (mRNA), followed by the translation of the mRNA into a polypeptide chain by ribosomes in the plant cells. Lectin this compound has been identified as a glycoprotein, indicating that post-translational modification, specifically glycosylation (addition of carbohydrate chains), is also part of its biosynthesis. This process occurs within the endoplasmic reticulum and Golgi apparatus.

The production of secondary metabolites, including anthraquinone this compound in fungi, is significantly influenced by environmental and biotic factors. Environmental parameters such as temperature, pH, oxygen availability, and nutrient composition of the growth medium can impact fungal metabolism and the expression of genes involved in biosynthetic pathways. cfbx.jp For example, nutrient limitation, particularly carbon, can trigger the onset of secondary metabolism. Biotic interactions, such as the symbiotic or endophytic relationship of fungi with host organisms like marine sponges, can also affect the profile and yield of produced metabolites. cfbx.jp

While less detailed information is available from the searches regarding specific environmental or biotic factors influencing the biosynthesis of the lectin this compound in Phaseolus lunatus, plant protein synthesis can be affected by factors such as light, temperature, nutrient availability in the soil, and interactions with microorganisms or herbivores.

Polyketide Pathway Derivation for Anthraquinone this compound

Chemical Synthesis Strategies for this compound and its Derivatives

Chemical synthesis provides alternative routes to obtain this compound and its analogues, complementing natural isolation. For anthraquinone this compound and related structures, general synthetic methods for anthraquinones can be employed. These include the oxidation of anthracene, Friedel-Crafts reactions between benzene (B151609) and phthalic anhydride, and Diels-Alder reactions.

More specifically related to this compound and its proposed role as a precursor to bisanthraquinones, chemical synthesis strategies have explored the generation of reduced anthraquinone forms, such as dihydroanthracenones. These compounds are considered putative biosynthetic intermediates. Methods involving the reduction of anthraquinones, including this compound, using reducing agents like sodium borohydride (B1222165) in water have been reported to yield racemic dihydroanthracenones. Furthermore, biomimetic synthesis approaches have been investigated to synthesize bisanthraquinones like Cytoskyrin A from reduced anthraquinone monomeric units, mirroring the proposed natural dimerization process.

Interactive Table 2: Chemical Synthesis Approaches (Illustrative)

Target CompoundStrategy/MethodNotes
Anthraquinone Scaffold (General)Oxidation of anthraceneIndustrial method
Friedel-Crafts reaction (benzene + phthalic anhydride)Useful for substituted anthraquinones
Diels-Alder reactionFollowed by oxidation
Dihydroanthracenones (Racemic)Reduction of anthraquinones (e.g., this compound)Using reducing agents like NaBH4 in water
Bisanthraquinones (e.g., Cytoskyrin A)Biomimetic synthesis from reduced anthraquinonesMimics proposed natural dimerization

The chemical synthesis of lectin this compound, being a protein, would involve complex peptide synthesis techniques, potentially including solid-phase peptide synthesis, followed by protein folding and glycosylation if the carbohydrate modifications are required for activity or structure. However, specific chemical synthesis strategies for the entire lectin this compound protein were not detailed in the provided search results.

Total Synthesis Approaches for Anthraquinone this compound

Anthraquinone this compound, also known as 1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione, is a derivative of anthraquinone. It has been isolated from natural sources such as the Senna reticulata tree and the fungus Curvularia lunata. wikipedia.org The biosynthesis of anthraquinones in fungi primarily occurs via the acetate-malonate pathway, regulated by non-reducing polyketide synthases (NR-PKSs). nih.govmdpi.com These enzymes facilitate the regioselective cyclization of a β-polyketide chain, leading to various aromatic metabolites. nih.govmdpi.com While the biosynthesis of anthraquinones in fungi is not the most extensively explored area, the acetate-malonate pathway is a uniquely reported route in these organisms for the production of these polyketides. mdpi.com The co-occurrence of this compound and cytoskyrin A, a bisanthraquinone, in Curvularia lunata suggests that monomeric this compound may serve as a precursor in the biosynthesis of bisanthraquinones like cytoskyrin A. researchgate.net

While the provided search results discuss the biosynthesis of anthraquinones and the potential role of this compound as a precursor, detailed total synthesis approaches specifically for anthraquinone this compound were not extensively detailed in the provided snippets. However, the general synthesis of anthraquinones involves the decoration of the 9,10-anthracenedione core with various substituents like hydroxyl, methoxy, and methyl groups. nih.govmdpi.com

Solid-Phase Peptide Synthesis (SPPS) for this compound-1 and Analogs

This compound-1 is a bioactive peptide with the sequence FIGGLLKTLTSFF-NH2, isolated from the venom of the scorpion Hadruroides lunatus. mdpi.comresearchgate.net Solid-Phase Peptide Synthesis (SPPS) is a primary method for the synthesis of this compound-1 and its analogs. mdpi.comresearchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the manual synthesis of peptides like this compound-1 on a solid support such as Rink Amide resin. mdpi.com This method involves the sequential coupling of protected amino acids to a growing peptide chain anchored to an insoluble resin. mdpi.com

The synthesis of this compound-1 using SPPS involves the use of specific Fmoc-protected amino acid derivatives, including Fmoc-Phe-OH, Fmoc-Ser(t-Bu)-OH, Fmoc-Thr(t-Bu)-OH, Fmoc-Leu-OH, Fmoc-Lys(t-Bu)-OH, Fmoc-Gly-OH, and Fmoc-Ile-OH. mdpi.com The amount of resin used is typically calculated based on the desired yield of the peptide. mdpi.com

Regioselective Functionalization and Ligand Conjugation (e.g., Triazole Linkage via Cu(I)-catalyzed Cycloaddition)

Regioselective functionalization of peptides like this compound-1 is crucial for conjugating them with other molecules to enhance their properties, such as improving selectivity for target cells. mdpi.comresearchgate.net A notable example is the conjugation of this compound-1 with folic acid (FA) using a triazole linkage. mdpi.comresearchgate.net This conjugation is achieved through a combination of SPPS and Cu(I)-catalyzed cycloaddition, often referred to as click chemistry. mdpi.comresearchgate.net

The process involves synthesizing this compound-1 (or a model peptide like the N-terminal tripeptide FIG-NH2) and then covalently linking it to propargylated folic acid via a triazole ring formed by the Cu(I)-catalyzed cycloaddition reaction. mdpi.comresearchgate.net This method allows for precise control over the conjugation process and contributes to the stability of the resulting conjugate. mdpi.com Model peptides, such as FIG-NH2, are often used in preliminary reactions to optimize the conditions for conjugation before applying them to the full-length this compound-1 peptide. mdpi.com

Optimization of Synthetic Route Efficiency and Product Purity

Optimization of the synthetic route for this compound-1 conjugates, such as the this compound-folate conjugate, is essential to improve reaction yields and product purity. mdpi.comresearchgate.net This involves careful selection of reaction conditions, reagents, and purification methods. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is a key technique used to characterize intermediates and the final product, allowing for the assessment of purity and the optimization of reaction parameters. mdpi.comresearchgate.net Mass spectrometry (MALDI-ToF), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are also employed for comprehensive structural characterization and confirmation of successful conjugation. mdpi.comresearchgate.net

Optimization efforts with model peptides, like FIG-NH2, can provide a reproducible synthesis pathway for the larger this compound-1 conjugate. mdpi.com The optimization across multiple steps in the synthesis route leads to conjugated structures with confirmed molecular integrity and structural stability. mdpi.com

Mechanistic Elucidation of Lunatin S Biological Activities

Biological Roles of Lectin Lunatin

A distinct molecule, also named this compound, is a novel lectin with a molecular mass of 24.3 kDa, isolated from the edible seeds of Phaseolus lunatus nih.gov. This protein exhibits a different set of biological activities, primarily centered on its ability to bind carbohydrates.

Lectin this compound has demonstrated potent antifungal activity against several plant-pathogenic fungi. Research shows it effectively inhibits the growth of Pythium aphanidermatum, Fusarium solani, Fusarium oxysporum, and Botrytis cinerea nih.govresearchgate.net. The mechanism by which plant lectins exert their antifungal effects is generally believed to involve binding to carbohydrate structures on the surface of the fungal cell wall, thereby disrupting its integrity and function nih.govmdpi.com. This interaction can interfere with fungal growth and development mdpi.com.

Antifungal Activity of Lectin this compound
PhytopathogenObserved EffectReference
Pythium aphanidermatumGrowth Inhibition researchgate.net
Fusarium solaniGrowth Inhibition researchgate.net
Botrytis cinereaPotent Antifungal Activity nih.govresearchgate.net
Fusarium oxysporumPotent Antifungal Activity nih.govresearchgate.net
Sclerotium rolfsiiPotent Antifungal Activity nih.gov
Physalospora piricolaPotent Antifungal Activity nih.gov

Lectins are defined by their ability to specifically bind to carbohydrates nih.gov. The biological activity of this compound lectin is directly linked to this function. Its hemagglutinating activity, a standard measure of lectin function, was found to be inhibited by several simple sugars. This indicates a binding affinity for these specific molecules. The carbohydrates that inhibit this compound's activity include D-galactose, D-fructose, D-glucose, and mannitol (B672) nih.govresearchgate.net. This binding specificity is the basis for its interactions with fungal cells, which present a variety of carbohydrate structures on their surfaces that the lectin can recognize and bind to nih.gov.

In addition to its antifungal properties, this compound lectin has been shown to possess antiproliferative bioactivities. In research models using cancer cell lines, this compound demonstrated a strong inhibitory effect on the proliferation of K562 leukemia cells, with a reported IC50 (half-maximal inhibitory concentration) of 13.7μM nih.gov. Interestingly, its effect was not uniform across all cell types; it only weakly affected the proliferation of HeLa and HepG2 cells, suggesting a degree of selectivity in its antiproliferative action nih.gov.

Antiproliferative Effects of Lectin this compound on Cancer Cell Lines
Cell LineCell TypeObserved EffectIC50Reference
K562LeukemiaStrongly Inhibited13.7μM nih.gov
HeLaCervical CancerWeakly AffectedNot specified nih.gov
HepG2Liver CancerWeakly AffectedNot specified nih.gov

Antioxidant Activity in Biological Systems

Based on available scientific literature, there is currently no specific research detailing the antioxidant activity of the peptide this compound, isolated from the venom of the scorpion Hadruroides lunatus. The venom of this scorpion has been studied for other biochemical properties, such as proteolytic, hyaluronidasic, and phospholipasic activities, but its antioxidant potential has not been a focus of published research. nih.govresearchgate.net

Gastroprotective Research Avenues

There is no scientific evidence or research available in the public domain investigating the potential gastroprotective effects of the peptide this compound. Current research on this compound and its derivatives has been focused on its antimicrobial and antitumor properties.

Implications in Plant Defense and Transgenic Research

The peptide this compound is a component of scorpion venom and, as such, has no known natural role or implication in endogenous plant defense mechanisms. nih.gov Furthermore, a review of existing literature does not indicate that this compound-1 has been investigated for use in transgenic research to enhance plant defense systems. While cell-penetrating peptides are being explored as tools for creating transgenic plants, no studies have specifically involved this compound-1 for this purpose. researchgate.net

Molecular Mechanisms of Peptide this compound-1 Action

This compound-1 is a 13-mer hydrophobic peptide originally isolated from the venom of the Peruvian scorpion Hadruroides lunatus. nih.govproceedings.science It has garnered scientific interest primarily for its antimicrobial and antitumor potential. proceedings.sciencesbbq.org.br

Interactions with Biological Membranes (e.g., Membrane Potential and Permeability Alterations)

The primary mechanism of action for this compound-1's biological activity is its direct interaction with and disruption of cellular membranes. uni-konstanz.denih.gov As a membrane-disruptive peptide, this compound-1 compromises the integrity of the cell membrane, a mechanism shared by many antimicrobial and antitumor peptides (AMPs/ACPs). uni-konstanz.demdpi.com

Research on the triple-negative breast cancer cell line MDA-MB-231 demonstrated that this compound-1's cytotoxic effect is directly associated with a rapid loss of membrane integrity. uni-konstanz.de This is evidenced by a concentration- and time-dependent increase in the release of the intracellular enzyme lactate (B86563) dehydrogenase (LDH) and a swift uptake of the fluorescent dye propidium (B1200493) iodide, which can only enter cells with compromised membranes. uni-konstanz.de Further ultrastructural analysis using scanning electron microscopy revealed significant membrane damage, characterized by a reduction in microvilli and an increased density of pores on the cell surface following treatment with this compound-1. uni-konstanz.denih.gov

Biophysical studies involving this compound-1 conjugated to alumina (B75360) nanoparticles have further elucidated its membrane interactions. These studies showed that the peptide's orientation and conjugation site (N-terminal vs. C-terminal) significantly influence its interaction with and disruption of model membranes, confirming that the peptide directly perturbs the lipid bilayer. nih.gov

Experimental ObservationMethodologyFindingImplication
Cellular PermeabilityPropidium Iodide (PI) AssayRapid increase in PI-positive cells. uni-konstanz.deIncreased membrane permeability allowing influx of molecules.
Membrane IntegrityLactate Dehydrogenase (LDH) Release AssayPartial LDH release (14% lysis) after 3 hours, increasing to total lysis by 24 hours. sbbq.org.brProgressive loss of membrane integrity leading to cell lysis.
Surface MorphologyScanning Electron Microscopy (SEM)Reduction of microvilli and increased density of pores on the cell surface. uni-konstanz.denih.govPhysical disruption and pore formation in the cell membrane.
Membrane StructureSolid-State 2H NMR with model membranesConjugated this compound-1 caused significant changes in lipid order parameters, indicating membrane perturbation. nih.govDirect interaction and disruption of the lipid bilayer structure.

Principles of Intracellular Targeting and Uptake Mechanisms

The primary mechanism by which this compound-1 gains access to the cell's interior and exerts its cytotoxic effects is through the direct disruption and permeabilization of the plasma membrane, as detailed above. uni-konstanz.denih.gov This action, which involves the formation of pores, allows for the influx and efflux of molecules, leading to cell death. uni-konstanz.denih.gov

While the specific intracellular uptake pathway for this compound-1 beyond direct membrane penetration has not been fully characterized, the broader class of cell-penetrating peptides (CPPs) utilizes two main types of entry mechanisms: direct translocation and endocytosis. nih.govmdpi.comresearchgate.net

Direct Translocation : This energy-independent process involves the peptide moving directly across the lipid bilayer. Models proposed for this mechanism include the formation of transient pores or a "carpet-like" mechanism where peptides accumulate on and destabilize the membrane. nih.govresearchgate.net Given this compound-1's observed pore-forming ability, a mechanism involving direct penetration is strongly suggested. uni-konstanz.de

Endocytosis : This is an energy-dependent process where the cell engulfs the peptide, enclosing it in a vesicle. researchgate.net Various endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.gov For the peptide to be active within the cell, it must subsequently escape from the endosome into the cytoplasm.

For this compound-1, its rapid, lytic activity points towards a primary mechanism of direct membrane disruption rather than a slower, vesicle-based endocytic pathway. sbbq.org.bruni-konstanz.de

Rational Design for Enhanced Cellular Selectivity (e.g., Folate Receptor-Mediated Strategies)

Rational design involves modifying a peptide's structure to improve its therapeutic properties, such as stability, potency, and cellular selectivity. h1.conih.govnih.govelifesciences.orgsynvivobio.com

A study utilizing an Alanine scan (Ala-scan) strategy was conducted on this compound-1 to identify amino acid residues critical for its antitumor activity. proceedings.science In this approach, each amino acid in the peptide sequence is systematically replaced with alanine, and the resulting analogue's activity is measured. nih.gov The key findings for this compound-1 were:

Glycine-4-Alanine (G4A) Substitution : This modification led to an improvement in antitumor activity. Structural analysis revealed that the G4A substitution enhanced the folding of the peptide's alpha-helical structure, which is crucial for its interaction with membranes. proceedings.science

Lysine-7-Alanine (K7A) Substitution : This change resulted in a significant decrease in antitumor activity, highlighting the importance of the lysine (B10760008) residue at this position, likely for its positive charge and interaction with negatively charged components on cancer cell membranes. proceedings.science

These findings demonstrate that targeted modifications to this compound-1's primary structure can modulate its biological function and provide a basis for designing more potent analogues. proceedings.science

Folate Receptor-Mediated Strategies

A promising avenue for enhancing the cellular selectivity of anticancer peptides like this compound-1 is to conjugate them to a targeting ligand that binds to receptors overexpressed on cancer cells. nih.gov The folate receptor is an attractive target because it is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, breast) but has limited expression in normal tissues. nih.gov

This strategy involves chemically linking the therapeutic peptide to folic acid or a derivative. The resulting conjugate can then bind with high affinity to folate receptors on tumor cells, promoting uptake via receptor-mediated endocytosis. nih.gov This approach could potentially concentrate this compound-1 at the tumor site, increasing its efficacy against cancer cells while minimizing damage to healthy cells. While this folate receptor-mediated strategy has not yet been specifically applied to this compound-1 in published studies, it represents a well-established and rational approach for improving the tumor-targeting capabilities of cytotoxic peptides.

Development of Multifunctional Conjugates for Biological Probes

The inherent biological activities of this compound, while significant, can be further enhanced and targeted through the development of multifunctional conjugates. This approach involves chemically linking this compound to other molecules to create novel constructs with improved selectivity, stability, and functionality for use as biological probes. Research in this area has focused on creating conjugates that can selectively target specific cell types, such as cancer cells, and on understanding how conjugation strategies affect the peptide's intrinsic antimicrobial properties.

One prominent strategy in the development of this compound-based biological probes is its conjugation to targeting moieties that can recognize and bind to specific receptors overexpressed on the surface of diseased cells. An exemplary application of this is the synthesis of a this compound-folate conjugate designed to target neoplastic cells. Many cancer cells exhibit an overexpression of folate receptors, making folic acid an ideal targeting ligand.

In a notable study, a conjugate of this compound-1 and folic acid (FA-Trz-Luna) was synthesized to enhance the peptide's selectivity for cancer cells. The synthesis was achieved through a combination of solid-phase peptide synthesis (SPPS) and a copper(I)-catalyzed cycloaddition reaction, which covalently links folic acid to the peptide via a stable triazole ring. This method ensures precise control over the conjugation process. The resulting FA-Trz-Luna conjugate is a dual-functional molecule, combining the inherent anticancer and antimicrobial properties of this compound-1 with the cell-targeting capabilities of folic acid. The expectation is that this targeted delivery will reduce side effects on healthy tissues.

Another area of investigation involves the conjugation of this compound to nanoparticles to create novel nanobiostructures with enhanced therapeutic potential and stability. This approach also allows for the exploration of how the site of conjugation influences the peptide's biological activity. For instance, this compound-1 has been covalently bonded to alumina nanoparticles, with a focus on how attachment at the C-terminus versus the N-terminus impacts its interaction with cell membranes and its antibacterial efficacy.

Such studies are crucial for the rational design of peptide-based nanotherapeutics. The conjugation to nanoparticles can protect the peptide from enzymatic degradation, a significant hurdle in the therapeutic application of peptides. Biophysical analyses of these nanoparticle-peptide conjugates provide valuable insights into how the conjugation site modulates the peptide's conformation and its ability to disrupt microbial membranes.

The development of these multifunctional conjugates represents a significant step forward in harnessing the therapeutic potential of this compound. By combining its inherent bioactivity with targeting ligands or nanocarriers, researchers are creating sophisticated biological probes and potential therapeutic agents with enhanced specificity and stability.

Conjugate ComponentLinkage ChemistryIntended Target/ApplicationKey Findings
Folic Acid Copper(I)-catalyzed cycloaddition (Click Chemistry)Neoplastic cells overexpressing folate receptorsThe this compound-folate conjugate (FA-Trz-Luna) was successfully synthesized, creating a dual-functional molecule for targeted cancer therapy.
Alumina Nanoparticles Covalent bondingBacterial cell membranesThe site of peptide conjugation (N- or C-terminus) significantly influences the antibacterial activity and membrane interaction of the this compound-nanoparticle conjugate.

Analytical and Bioanalytical Techniques in Lunatin Research

Advanced Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic methods play a significant role in the analysis of Lunatin, enabling its separation from complex mixtures for both quantitative determination and qualitative assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique in this regard. For instance, reversed-phase HPLC utilizing a C18 column has been used in the characterization of synthesis intermediates related to this compound-1, a peptide, demonstrating its utility in separating related compounds. mdpi.com Analysis using reversed-phase HPLC in a C18 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) and detection at 214 nm has been reported, showing prominent peaks at specific retention times indicative of different compounds. mdpi.com This highlights the capability of HPLC to provide chromatographic profiles that can be used to monitor reaction progress, identify components in a mixture, and assess the relative abundance of this compound.

While specific detailed chromatographic parameters solely for the anthraquinone (B42736) this compound (PubChem CID 636723) were not extensively detailed in the provided search results, HPLC is a standard technique for the analysis of anthraquinones and related compounds due to its versatility in separating molecules based on their polarity and interaction with the stationary phase. The use of C18 reversed-phase columns is common for such analyses.

High-Resolution Spectrometry for Impurity Profiling and Structural Confirmation

Spectrometric techniques are indispensable for confirming the structure of this compound and identifying potential impurities. Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing crucial information for structural elucidation and verification. Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-ToF MS) has been utilized in the characterization of peptides like this compound-1 and their conjugates, demonstrating its ability to confirm the presence of target molecules based on their mass-to-charge ratio ([M+H]+). mdpi.com MS/MS (tandem mass spectrometry) provides further structural details by fragmenting the parent ion and analyzing the resulting fragments, allowing for the confirmation of the primary sequence of peptides or the identification of specific functional groups in smaller molecules. mdpi.com High-resolution mass spectrometry can provide accurate mass measurements, which are essential for confirming the elemental composition of this compound and its derivatives. mdpi.com

Fourier-transform infrared spectroscopy (FTIR) is another valuable technique for structural confirmation, providing information about the functional groups present in a molecule based on characteristic absorption bands in the infrared spectrum. FTIR analysis has been used to confirm the presence of specific bonds and functional groups in synthesized compounds, such as characteristic C-H stretching bands for a triazole group in a conjugate involving a this compound-1 peptide derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Both 1H and 13C NMR are widely used for complete structural assignment of organic compounds. NMR spectroscopy has been crucial in confirming the structure of conjugates involving this compound-1 peptide, identifying signals corresponding to different parts of the molecule, such as aromatic protons, methyl groups, and backbone signals. mdpi.com

These high-resolution spectrometric methods, including MS, FTIR, and NMR, are fundamental for unequivocally confirming the structure of synthesized or isolated this compound and for profiling impurities based on their unique spectral signatures.

Assessment of Purity and Structural Integrity in Synthetic and Isolated Compounds

Ensuring the purity and structural integrity of this compound is critical for its research and potential applications. Analytical techniques discussed in the previous sections are directly applied for this purpose.

Chromatographic methods, particularly HPLC, are used to assess the purity by determining the presence and relative amounts of impurities alongside the main this compound peak. The area under the peak corresponding to this compound in a chromatogram provides a measure of its purity relative to other detectable components. mdpi.com

Spectrometric methods complement chromatography in purity assessment and are essential for confirming structural integrity. Mass spectrometry confirms the molecular weight and can detect impurities with different masses. mdpi.com MS/MS can verify the correct fragmentation pattern, ensuring the structural authenticity of this compound. mdpi.com FTIR and NMR spectroscopies provide detailed structural information, confirming that the synthesized or isolated compound matches the expected structure and has not undergone degradation or unwanted transformations. mdpi.com

For instance, in the synthesis of a this compound-1 peptide conjugate, analytical techniques such as HPLC, FTIR, MALDI-ToF MS, and NMR were used to evaluate the structural integrity, purity, and successful conjugation. mdpi.com The presence of the molecular ion at the expected m/z value in mass spectrometry confirmed the synthesis, and the primary sequence was verified by MS/MS. mdpi.com FTIR and NMR were crucial in confirming the structure at the molecular level. mdpi.com

While some search results mentioned UV/Vis absorbance ratios (like A260/A280 and A260/A230) for assessing the purity of nucleic acids and proteins using a specific instrument unchainedlabs.comyoutube.comunchainedlabs.comchayon.co.krunchainedlabs.com, these ratios are not directly applicable for assessing the purity of the anthraquinone this compound. The purity assessment of small molecule anthraquinones relies more heavily on chromatographic separation coupled with spectroscopic identification and quantification of the main compound and impurities.

Bioanalytical Method Development for this compound Detection in Biological Matrices

Bioanalytical method development focuses on the reliable detection and quantification of compounds in biological samples such as plasma, urine, or tissue extracts. This is crucial for pharmacokinetic studies and understanding the distribution and metabolism of a compound in living organisms.

While specific detailed bioanalytical methods for the anthraquinone this compound in biological matrices were not found in the provided search results, general principles and techniques for bioanalysis are well-established and would likely be applied. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a method of choice in many bioanalytical laboratories due to its high selectivity and sensitivity, making it suitable for detecting analytes at low concentrations in complex biological matrices. nih.gov HPLC is also a versatile tool for the identification and quantitative estimation of compounds in biological matrices, particularly when coupled with sensitive detectors. researchgate.net

Developing a bioanalytical method involves several steps, including sample collection, sample preparation (to remove interfering substances from the biological matrix), and sample analysis and detection. nih.gov Robust and stable sample preparation methods are essential to obtain reliable results. nih.gov Techniques like protein precipitation or liquid-liquid extraction are commonly used for sample clean-up in bioanalysis. researchgate.netmdpi.com

The development and validation of bioanalytical methods are critical for drug discovery and development, ensuring the accuracy and reliability of data obtained from pharmacokinetic and toxicokinetic studies. researchgate.net Although specific data for this compound bioanalysis was not available, the established methodologies for analyzing small molecules like anthraquinones in biological samples would involve chromatographic separation coupled with sensitive detection, likely using mass spectrometry for its specificity and low detection limits.

Future Directions and Emerging Research Avenues for Lunatin Chemistry

Identification of Novel Lunatin Derivatives and Biosynthetic Intermediates

The discovery and characterization of novel this compound derivatives and biosynthetic intermediates represent a critical area for future research. This compound itself is considered a potential intermediate in the fungal biosynthesis of more complex molecules such as cytoskyrin A. Research into the biosynthetic pathways in fungi like C. lunata is ongoing and is expected to reveal additional intermediates. Furthermore, the synthesis of modified this compound structures is actively being explored. For instance, a this compound-folate conjugate (FA-Trz-Luna) has been successfully synthesized, demonstrating the feasibility of creating targeted derivatives. This synthesis involved the characterization of intermediates such as bromine (Br-Luna) and azide (B81097) (N3-Luna) derivatives. The identification of a dimeric form, (+)-1,1′-Bisthis compound, with demonstrated antimicrobial activity, highlights the potential for discovering naturally occurring or synthetically produced multimeric this compound structures with altered or enhanced properties. Exploring marine-derived fungi and other natural sources known to produce diverse anthraquinones and their derivatives could also lead to the isolation of new this compound analogs. Future efforts will likely involve advanced spectroscopic and analytical techniques to identify and characterize these novel compounds from both natural and synthetic sources.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

Understanding the relationship between the chemical structure of this compound compounds and their biological activity is paramount for developing analogs with improved potency and selectivity. This compound has demonstrated antimicrobial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov The dimeric derivative, (+)-1,1′-Bisthis compound, has also shown antimicrobial effects. Ongoing research, such as the evaluation of the this compound-folate conjugate for cytotoxicity against neoplastic cells and antimicrobial properties, directly contributes to SAR studies by assessing how structural modifications impact biological outcomes. Future SAR investigations will involve systematic chemical modifications to the this compound scaffold to identify key functional groups and structural features responsible for specific bioactivities. This will enable the rational design of new this compound derivatives with enhanced therapeutic potential, potentially leading to compounds with increased efficacy against target pathogens or cells and reduced activity against non-target ones.

Enzyme Discovery and Engineering for Optimized Biosynthesis and Chemoenzymatic Synthesis

Research into the enzymes involved in this compound biosynthesis and the development of optimized chemoenzymatic synthesis routes are crucial for sustainable and controlled production. This compound is produced in fungi via the polyketide pathway, a process mediated by polyketide synthases (PKSs). Enzymes like the NADPH-dependent polyhydroxyanthracene reductase (PHAR) from Cochliobolus lunatus have been identified and shown to catalyze the reduction of anthraquinones, including this compound and emodin, to their corresponding dihydroanthraquinones, which are considered biosynthetic intermediates. The enzyme MdpC from Aspergillus nidulans also exhibits similar reductase activity. While the enzymatic steps leading to the formation of the anthraquinone (B42736) core are being elucidated, the specific enzymes responsible for later modifications and dimerization, such as the proposed cytochrome P450 enzymes involved in the oxidative coupling to form bisanthraquinones like cytoskyrin A, require further identification and characterization. Future research will focus on discovering novel enzymes within the this compound biosynthetic pathway and engineering existing enzymes to improve catalytic efficiency, specificity, and yield. These efforts will facilitate the development of efficient and environmentally friendly chemoenzymatic methods for producing this compound and its desired derivatives.

Development of this compound-based Molecular Tools for Biological Pathway Interrogation

Developing this compound-based molecular tools will be invaluable for probing biological pathways and understanding the mechanisms underlying its activities. The concept of using this compound as a research tool to interact with and study biological systems has been recognized. The creation of the this compound-folate conjugate exemplifies a step in this direction, offering a platform that could be used to selectively deliver this compound to folate receptor-expressing cells, thereby allowing researchers to study the effects of this compound within specific cellular contexts or to track its cellular uptake and distribution. Future work could involve synthesizing this compound derivatives conjugated to fluorescent tags, biotin, or other probes. These labeled compounds could be used in imaging studies to visualize this compound localization within cells or tissues, in pull-down assays to identify its binding partners, or in other biochemical experiments to dissect the molecular pathways it influences. Such tools would provide deeper insights into how this compound exerts its antimicrobial or potential other biological effects at the molecular level.

Computational Chemistry and Molecular Modeling of this compound Interactions with Biological Targets

Computational chemistry and molecular modeling approaches offer powerful in silico methods to complement experimental studies of this compound. While specific computational studies on the anthraquinone this compound (CID 636723) were not prominently featured in the search results, these techniques are widely applied in the study of bioactive molecules and their interactions with biological targets. Future research can leverage computational methods such as molecular docking to predict how this compound and its derivatives might bind to potential protein targets, such as enzymes involved in bacterial growth or cellular signaling pathways. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in biological environments and the stability of its interactions with target molecules. Quantitative structure-activity relationship (QSAR) modeling can build predictive models correlating structural features with biological activity, guiding the design of new compounds for synthesis and testing. These computational approaches can help prioritize experimental studies, provide mechanistic hypotheses, and accelerate the discovery and optimization of this compound-based compounds.

Q & A

Basic: What are the optimal extraction conditions for Lunatin from Lima beans (Phaseolus lunatus L.), and how do processing methods influence its yield?

Methodological Answer:
Optimal extraction involves dry seed milling followed by aqueous extraction at 50°C, yielding the highest antioxidant activity (83.58% DPPH inhibition) . Processing methods significantly affect protein content: dry seeds (23.18%), Lima bean flour (24.20%), and MOLEF (17.12%) show varying yields due to structural modifications during milling. Temperature impacts solubility but not protein band patterns, as confirmed by SDS-PAGE . Researchers should standardize milling techniques and temperature controls to minimize variability.

Advanced: How can researchers address discrepancies in reported molecular weights of this compound across studies?

Methodological Answer:
Discrepancies (e.g., 30.25 kDa vs. 31 kDa in prior work ) arise from methodological differences in SDS-PAGE protocols and reducing agents like DTT. To resolve this:

  • Use high-precision molecular weight markers and consistent gel concentrations.
  • Replicate extraction conditions (e.g., DTT concentration, buffer pH) from cited studies .
  • Validate results with complementary techniques like mass spectrometry. Cross-referencing with literature on Lima bean lectins (e.g., [7]’s 62 kDa dimer dissociating into 31 kDa subunits) can contextualize findings .

Basic: What methodologies are recommended for assessing this compound’s antioxidant activity in vitro?

Methodological Answer:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Key steps include:

  • Prepare this compound extracts in methanol/water (e.g., 1 mg/mL).

  • Mix with DPPH solution (0.1 mM) and incubate in darkness (30 min, 27°C).

  • Measure absorbance at 517 nm. Calculate inhibition percentage using:

    Inhibition (%)=(AcontrolAsample)Acontrol×100\text{Inhibition (\%)} = \frac{(A_{\text{control}} - A_{\text{sample}})}{A_{\text{control}}} \times 100

    Dry seed extracts at 50°C show maximal activity (83.58%), while MOLEF at 40°C exhibits the lowest (45.97%) . Include triplicate measurements and negative controls to ensure reliability.

Advanced: What statistical approaches are recommended for analyzing variability in this compound’s bioactivity across experimental replicates?

Methodological Answer:

  • ANOVA : Test for significant differences between extraction methods/temperatures (e.g., p < 0.05 threshold) .
  • Error Propagation : Quantify uncertainty in DPPH assays using standard deviation from triplicates.
  • Regression Analysis : Model relationships between variables (e.g., temperature vs. antioxidant activity) using tools like R or Python’s SciPy.
  • Data Normalization : Adjust for batch effects (e.g., protein concentration variations) via z-score normalization .

Basic: How can researchers characterize this compound’s purity and molecular identity after extraction?

Methodological Answer:

  • SDS-PAGE : Resolve proteins on 12% gels, stained with Coomassie Blue. This compound appears as a ~30 kDa band .
  • Bradford Assay : Quantify total protein using bovine serum albumin (BSA) standards.
  • Western Blot : Confirm identity with anti-Lunatin antibodies if available.
  • UV-Vis Spectroscopy : Check for contaminants (e.g., phenolic compounds) via absorbance at 280 nm .

Advanced: How should experimental designs isolate confounding variables (e.g., secondary metabolites) when studying this compound’s bioactivity?

Methodological Answer:

  • Fractionation : Use size-exclusion chromatography to separate this compound from smaller metabolites .
  • Control Groups : Compare this compound-enriched fractions against crude extracts in bioassays.
  • Factorial Design : Test interactions between variables (e.g., temperature × pH) using a 2^k factorial approach .
  • LC-MS/MS : Identify co-eluting compounds that may synergize/antagonize this compound’s effects .

Basic: What are the key functional properties of this compound relevant to food science applications?

Methodological Answer:

  • Antioxidant Capacity : Neutralizes free radicals via DPPH and ABTS assays .
  • Thermostability : Retains activity up to 50°C, making it suitable for mild thermal processing .
  • Lack of Antifungal Activity : Unlike some lectins, this compound shows no inhibition against common fungi .
  • Emulsification Potential : Assess via oil-water interface stabilization tests, though this requires further study.

Advanced: How can researchers validate this compound’s structural integrity under varying storage conditions (e.g., pH, temperature)?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor secondary structure changes (α-helix/β-sheet ratios) under stress.
  • DSC (Differential Scanning Calorimetry) : Measure denaturation temperatures.
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing degradation via HPLC .
  • Activity Correlation : Link structural changes (from CD/DSC) to bioactivity loss (e.g., DPPH assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.